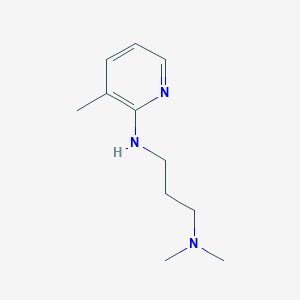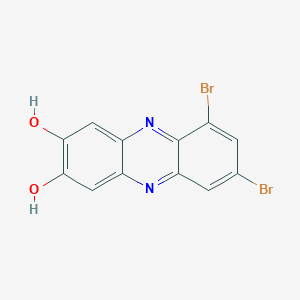
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound is characterized by the presence of bromine atoms at positions 6 and 8, and a dihydrophenazine core with a dione functional group at positions 2 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-5,10-dihydrophenazine-2,3-dione typically involves multiple steps. One common method includes the bromination of a phenazine precursor, followed by oxidation and cyclization reactions. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functional group to hydroxyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, quinones, and hydroxylated compounds.
Scientific Research Applications
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-5,10-dihydrophenazine-2,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound’s bromine atoms and dione functional group play crucial roles in its reactivity and binding affinity. The extended conjugation in the phenazine core allows for electron delocalization, which is essential for its electronic properties and biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound, lacking bromine atoms and dione functional groups.
5,10-Dihydrophenazine: Similar structure but without bromine atoms.
2,3-Dione Phenazine Derivatives: Compounds with dione functional groups but different substituents.
Uniqueness
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione is unique due to the presence of bromine atoms at specific positions, which significantly influence its chemical reactivity and biological properties. The combination of bromine atoms and dione functional groups enhances its potential as a versatile intermediate in organic synthesis and its application in various scientific fields.
Properties
CAS No. |
88552-65-2 |
|---|---|
Molecular Formula |
C12H6Br2N2O2 |
Molecular Weight |
370.00 g/mol |
IUPAC Name |
6,8-dibromophenazine-2,3-diol |
InChI |
InChI=1S/C12H6Br2N2O2/c13-5-1-6(14)12-9(2-5)15-7-3-10(17)11(18)4-8(7)16-12/h1-4,17-18H |
InChI Key |
VHVPAVJDDXPRTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC3=CC(=C(C=C3N=C21)O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
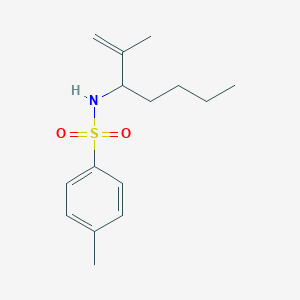
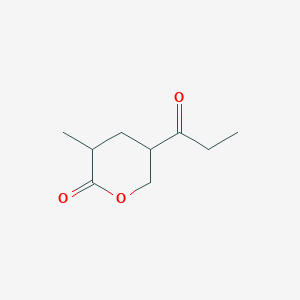
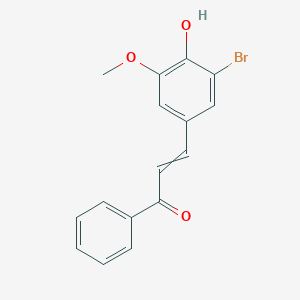
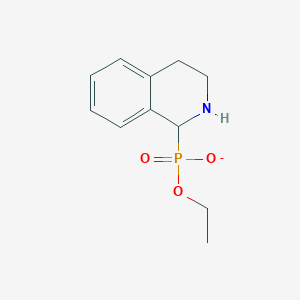
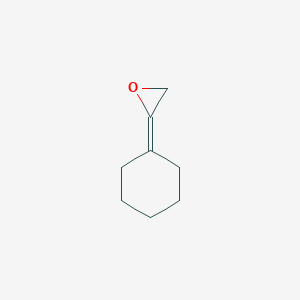
![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)

![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
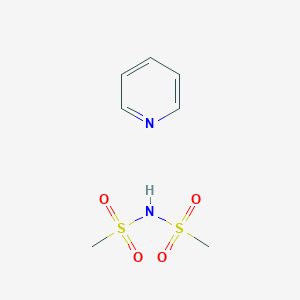
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
